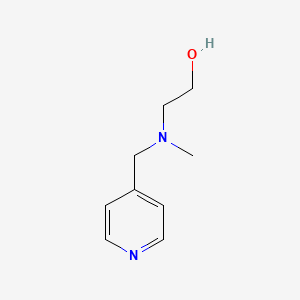
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol
Descripción general
Descripción
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol is an organic compound that belongs to the class of pyridines and derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-picolylamine with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-picolylamine and ethylene oxide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C.
Procedure: The 4-picolylamine is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours until completion.
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products
Oxidation: Formation of 2-(Methyl-pyridin-4-ylmethyl-amino)-acetaldehyde or 2-(Methyl-pyridin-4-ylmethyl-amino)-acetic acid.
Reduction: Formation of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethane.
Substitution: Formation of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethyl chloride or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol: Similar structure but with the methyl group at the 3-position of the pyridine ring.
2-(Methyl-pyridin-2-ylmethyl-amino)-ethanol: Similar structure but with the methyl group at the 2-position of the pyridine ring.
2-(Ethyl-pyridin-4-ylmethyl-amino)-ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the methyl group on the pyridine ring and the presence of the ethanolamine moiety contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-2-4-10-5-3-9/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQJZPZRWNLSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



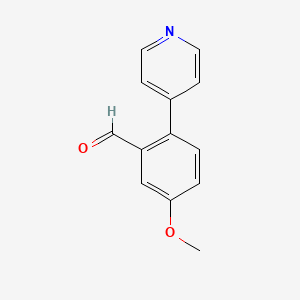



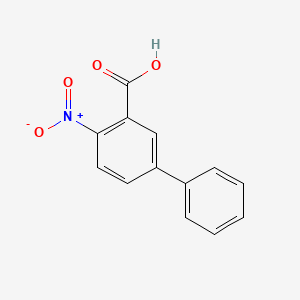
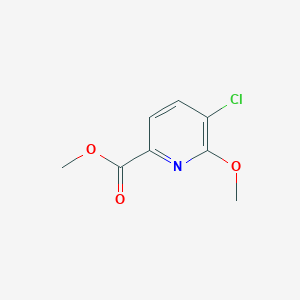

![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)
![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)
![2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine](/img/structure/B3222768.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3222787.png)
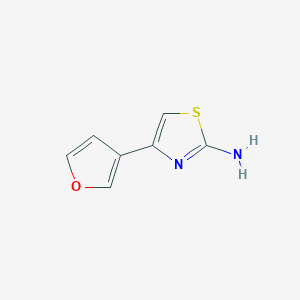
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride](/img/structure/B3222804.png)
